molecular formula C10H11BrO B15228205 3-(4-Bromo-3-methylphenyl)oxetane

3-(4-Bromo-3-methylphenyl)oxetane

Cat. No.: B15228205
M. Wt: 227.10 g/mol
InChI Key: PDSOUEOICGTUFW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)oxetane is an organic compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of 4-bromo-3-methylphenyl derivatives with suitable reagents to form the oxetane ring. For example, the reaction of 4-bromo-3-methylphenylmagnesium bromide with ethylene oxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient formation of the oxetane ring .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation and reduction can produce oxetane derivatives with different functional groups .

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)oxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The bromine atom and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)oxetane is unique due to the combination of the oxetane ring with a bromine atom and a methyl group on the phenyl ring. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)oxetane

InChI

InChI=1S/C10H11BrO/c1-7-4-8(2-3-10(7)11)9-5-12-6-9/h2-4,9H,5-6H2,1H3

InChI Key

PDSOUEOICGTUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2COC2)Br

Origin of Product

United States

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